

physicochemical properties of 3,3,3-Trifluoropropyne

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Compound of Interest

Compound Name: *3,3,3-Trifluoropropyne*

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An In-depth Technical Guide to the Physicochemical Properties of **3,3,3-Trifluoropropyne**

Introduction

3,3,3-Trifluoropropyne (C_3HF_3), also known as trifluoromethylacetylene, is a fluorinated organic compound with the CAS Registry Number 661-54-1.^{[1][2]} It is a valuable building block in organic synthesis due to the unique reactivity conferred by the trifluoromethyl group and the alkyne functionality. This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and its known reactivity, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

3,3,3-Trifluoropropyne is a liquefied gas under standard conditions.^{[1][3]} Its fundamental properties are summarized in the table below, providing a quantitative basis for its handling and application in experimental settings.

Property	Value	Reference
Molecular Formula	C_3HF_3	[1]
Molecular Weight	94.03 g/mol	[1]
Boiling Point	-48 to -47 °C	[2] [4]
Physical Description	Liquefied gas	[1] [3]
Dipole Moment	2.36 D	[5]
XLogP3-AA	1.4	[1] [6]
CAS Number	661-54-1	[2]

Structural and Spectroscopic Data

The molecular structure of **3,3,3-Trifluoropropyne** has been determined through high-resolution infrared spectroscopy.[\[7\]](#) The molecule possesses C_3v symmetry.[\[7\]](#)

Table 2: Molecular Geometry of **3,3,3-Trifluoropropyne**[\[7\]](#)

Parameter	Bond Length (pm) / Angle (°)
r(C-F)	133.5
r(C-C)	146.4
r(C≡C)	120.1
r(C-H)	105.6
α (FCF)	107.5°
β (FCC)	111.1°

Spectroscopic methods are crucial for the identification and characterization of **3,3,3-Trifluoropropyne**. While detailed spectra are context-dependent, the key characteristics are outlined below.

Table 3: Spectroscopic Data Summary

Spectrum Type	Key Features	Reference
¹ H NMR	A single resonance for the acetylenic proton.	[8]
¹³ C NMR	Resonances corresponding to the two sp-hybridized carbons and the sp ³ -hybridized carbon of the CF ₃ group.	[1]
¹⁹ F NMR	A single resonance for the three equivalent fluorine atoms of the CF ₃ group.	[8]
Infrared (IR)	Characteristic absorption bands for the C-H stretch of a terminal alkyne (around 3300 cm ⁻¹), the C≡C triple bond stretch (around 2100-2260 cm ⁻¹), and strong C-F stretching vibrations.	[7][9]

Experimental Protocols

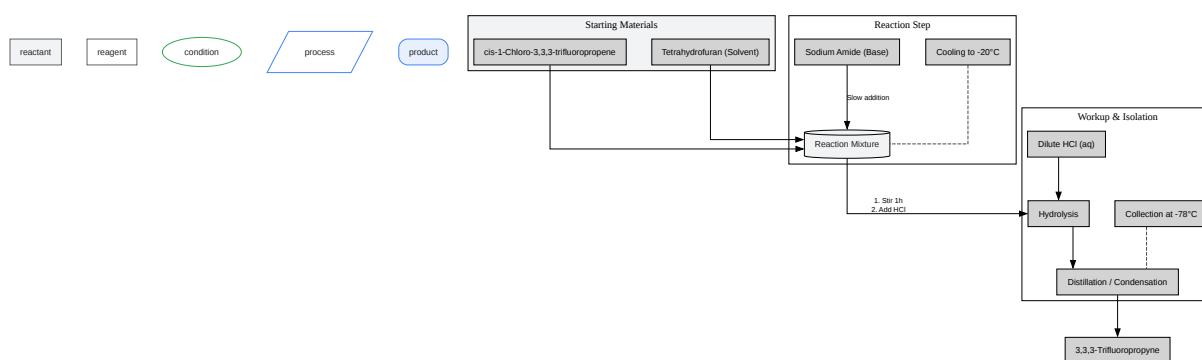
Synthesis of 3,3,3-Trifluoropropyne

Several synthetic routes to **3,3,3-Trifluoropropyne** have been developed. The following protocol is adapted from patented industrial processes and involves the dehydrohalogenation of a chlorofluoropropene.[10]

Protocol 1: Synthesis from cis-1-Chloro-3,3,3-trifluoropropene[10]

- Reaction Setup: In a suitable reaction vessel equipped for low-temperature operation, charge a solution of cis-1-chloro-3,3,3-trifluoropropene in a polar aprotic solvent such as tetrahydrofuran (THF).
- Reagent Addition: Cool the solution to a temperature between -30 °C and -20 °C.

- Dehydrohalogenation: Slowly add a strong base, such as sodium amide (NaNH_2), to the cooled solution while maintaining the temperature below $-20\text{ }^\circ\text{C}$. The molar ratio of sodium amide to the starting material should be 2 or greater.
- Stirring: Allow the mixture to stir for at least one hour after the complete addition of the base.
- Quenching and Hydrolysis: Carefully add a dilute aqueous solution of hydrochloric acid (HCl) at $-20\text{ }^\circ\text{C}$ to neutralize the excess base and quench the reaction.
- Product Collection: The volatile **3,3,3-Trifluoropropyne** product is collected in a cold trap (e.g., a dry ice/acetone bath at $-78\text{ }^\circ\text{C}$) by passing the vapor through a reflux condenser maintained between $-5\text{ }^\circ\text{C}$ and $0\text{ }^\circ\text{C}$.
- Isolation: The reaction mixture can be gently refluxed for an extended period (e.g., two hours) to ensure all the volatile product is driven into the cold trap.



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Caption: Synthesis workflow for **3,3,3-Trifluoropropyne**.

Purification Protocol

Due to its low boiling point, **3,3,3-Trifluoropropyne** is purified by fractional condensation or preparative gas chromatography.

- Apparatus: Assemble a vacuum line equipped with a series of cold traps (U-tubes).
- Fractional Condensation: Connect the vessel containing the crude product to the vacuum line.
- Separation: By carefully controlling the temperature of the cold traps, impurities with different volatilities can be separated. A trap cooled to approximately -50 °C to -60 °C will allow the **3,3,3-Trifluoropropyne** (boiling point ~-48 °C) to pass through while condensing less volatile impurities. A subsequent trap cooled with liquid nitrogen (-196 °C) will collect the purified product.
- Verification: The purity of the collected fractions should be verified using Gas Chromatography (GC) or NMR spectroscopy.

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- A sample of **3,3,3-Trifluoropropyne** is condensed into a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d) in a cooled NMR tube.
- The tube is sealed to prevent the evaporation of the low-boiling sample.
- ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a standard NMR spectrometer. High-resolution studies have also been performed in nematic liquid crystals.[8]

Infrared (IR) Spectroscopy:

- For gas-phase IR, the sample is introduced into a gas cell with appropriate windows (e.g., KBr, NaCl).
- The spectrum is recorded using an FTIR spectrometer.
- For matrix isolation studies, the sample can be co-deposited with an inert gas (e.g., Argon) onto a cold window for analysis.

Reactivity and Stability

Reactivity:

- Hydroboration: **3,3,3-Trifluoropropyne** reacts with boranes in the presence of rhodium complexes, serving as a precursor to borylated building blocks for further synthesis.[11]
- Reactions with Silylenes: It undergoes reactions with silicon difluoride (SiF₂).[12]
- Polymerization: While specific protocols for **3,3,3-Trifluoropropyne** are not widely published, related fluorinated alkynes can be polymerized using transition metal catalysts, suggesting potential for creating novel fluoropolymers.[13]

Stability and Hazards:

- The compound is stable under normal handling and storage conditions but should be protected from sunlight and heat.[14]
- It is an extremely flammable gas and may explode when heated.[6][14]
- It is incompatible with strong oxidizing agents, alkali metals, and finely divided metals.[14]
- Upon decomposition, it can emit toxic fumes of hydrogen fluoride.[6]

Safety Information

3,3,3-Trifluoropropyne is a hazardous substance that requires careful handling in a well-ventilated area, preferably a fume hood.

- Toxicity: It is toxic if inhaled.[14] The LC50 for inhalation in rats is reported between 1048 and 2018 ppm.[14]
- Irritation: It causes skin and serious eye irritation.[14]
- Mutagenicity: It is suspected of causing genetic defects (AMES test: Positive).[14]
- Handling: Use personal protective equipment (PPE), including eye protection, gloves, and appropriate respiratory protection.[14] Take precautionary measures against static discharge. [6]

This technical guide provides a summary of the currently available information on the physicochemical properties of **3,3,3-Trifluoropropyne**. Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound.

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